molecular formula C6H3NO2S B1353565 5-Cyanothiophene-2-carboxylic acid CAS No. 59786-39-9

5-Cyanothiophene-2-carboxylic acid

Cat. No. B1353565
CAS RN: 59786-39-9
M. Wt: 153.16 g/mol
InChI Key: KAPWVQLXFIZKGS-UHFFFAOYSA-N
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Description

5-Cyanothiophene-2-carboxylic acid is a chemical compound with the empirical formula C6H3NO2S and a molecular weight of 153.16 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Cyanothiophene-2-carboxylic acid, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-Cyanothiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives, including 5-Cyanothiophene-2-carboxylic acid, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .

Scientific Research Applications

Photovoltaic Cell Improvement

The application of 5-cyanothiophene-2-carboxylic acid derivatives in photovoltaic cells as conducting polymer dyes has been explored to enhance solar cell performance. Conductive polymer precursors, including those with carboxylic acid groups, have been synthesized and examined as photo sensitizers on nanocrystalline TiO2 layers. These materials demonstrate promising results in improving charge-transfer processes, cell efficiency, and binding strength to TiO2 surfaces, which are critical factors for the development of efficient solar energy conversion devices (Yoon et al., 2011).

Fluorescent Biosensors

Another significant application is the use of terthiophene derivatives, closely related to 5-cyanothiophene-2-carboxylic acid, in the development of fluorescent biosensors for protein detection. These organic dyes exhibit changes in photophysical properties upon binding to proteins like Bovine Serum Albumin (BSA) and Lectin, offering a novel approach for protein analysis in various biological and medical research contexts (Hu, Xia, & Elioff, 2016).

Conductive Polymers

The synthesis and characterization of polyterthiophenes derived from thiophene-3′-carboxylic acid, a compound structurally similar to 5-cyanothiophene-2-carboxylic acid, highlight its potential in creating functionalized conductive polymers. These materials show unique properties such as increased conductivity even in fully oxidized states and fast electrochromic switching, making them suitable for electronic and optoelectronic applications (Lee, Shim, & Shin, 2002).

Organic Solar Cells

Further research into copolymers containing 3-cyanothiophene units demonstrates their utility in organic solar cells, where they contribute to higher open-circuit voltages and power conversion efficiencies. These findings underscore the relevance of cyanothiophene derivatives in advancing solar cell technology by providing materials with semicrystalline structures, high hole mobilities, and desirable optoelectronic properties (Rudenko, Khlyabich, & Thompson, 2014).

Safety And Hazards

5-Cyanothiophene-2-carboxylic acid is classified as Acute toxicity, Oral (Category 3), H301, according to the GHS Classification . It is toxic if swallowed, and it is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

The future directions in the field of carboxylic acid derivatives, including 5-Cyanothiophene-2-carboxylic acid, involve the development of sustainable and environmentally friendly clean energy storage and conversion technologies . The catalytic reduction of carboxylic acid derivatives is an essential strategy for reducing dependency on fossil fuels .

properties

IUPAC Name

5-cyanothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPWVQLXFIZKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423579
Record name 5-cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanothiophene-2-carboxylic acid

CAS RN

59786-39-9
Record name 5-cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 mL receiving flask are placed thiophene-2-carbonitrile (5.0 mL, 53.8 mmol) and THF (270 mL) and cooled in an acetone/solid CO2 bath. Lithium disopropylaoide (40.3 mL, 80.7 mmol, 2.0M solution in heptane/THF/ethylbenzene) is added in a slow stream via syringe. The solution is stirred for 10 min then quenched with an excess of dry ice. The reaction mixture is warned in a water bath and the THF removed in vacuo. The slurry is taken up in 1N NaOH and extracted with ether (3×). The aqueous layer is then acidified to pH<6 with conc. HCl, whereupon a brown precipitate forms. This precipitate is filtered off and to the resulting eluent is added 1N HCl which results in precipitation of the product. The product is collected by filtration then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2) provides the product as a solid (1.79 g, 22%). 1H NMR (400 MHz, CDCl3) δ 14.10, 8.00, 7.80.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
40.3 mL
Type
reactant
Reaction Step Three
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JL Butcher - 1991 - search.proquest.com
… Attempted Synthesis of Esters Derived from 5-Cyanothiophene-2carboxylic Acid ........................… 5-Cyanothiophene-2-carboxylic acid was prepared with the intention of studying a number …
Number of citations: 3 search.proquest.com
JM Barker, PR Huddleston - Thiophenecarboxylic Acids and …, 1986 - Wiley Online Library
… milder condition^?^ thiophene-2, 4-dicarboxylic acid has been obtained from the biscyano compound, 188 and the 2, 3-and 2, Sdiacids from 3-and 5-cyanothiophene-2-carboxylic acid, …
Number of citations: 0 onlinelibrary.wiley.com
JL Butcher - 1993 - elibrary.ru
The initial aim of this work was to extend and complete a systematic investigation into the liquid crystal properties of esters derived from 5-n-alkylthiophene-2-carboxylic acids. To this …
Number of citations: 0 elibrary.ru
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com
M Abarbri, J Thibonnet, L Bérillon… - The Journal of …, 2000 - ACS Publications
… 5-Cyanothiophene-2-carboxylic Acid (35a). The reaction was carried out according to typical procedure B using resin 32 (100 mg, 78 μmol), i-PrMgBr (1.03 mL, 0.75 mmol, 0.73 M in …
Number of citations: 240 pubs.acs.org
G Testolin - 2019 - repo.uni-hannover.de
… Among the remaining four, the derivative bearing the 5-cyanothiophene-2-carboxylic acid and 5-cyanopicolinic acid moieties (82 and 81) showed the most interesting antibacterial …
Number of citations: 2 www.repo.uni-hannover.de
AG Wagner - 2022 - search.proquest.com
Hedgehog (Hh) morphogens are expressed as dual-domain precursor proteins which undergo a unique cholesterol autoprocessing reaction called Cholesterolysis. Cholesterol acts as …
Number of citations: 0 search.proquest.com

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